molecular formula C13H11N3O3 B2709385 N-(6-methylpyridin-2-yl)-2-nitrobenzamide CAS No. 326901-31-9

N-(6-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No.: B2709385
CAS No.: 326901-31-9
M. Wt: 257.249
InChI Key: QLRHTGRGJNNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a nitro group attached to a benzene ring and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-nitrobenzamide typically involves the reaction of 6-methyl-2-aminopyridine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: N-(6-methylpyridin-2-yl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(6-carboxypyridin-2-yl)-2-nitrobenzamide.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

    N-(6-methylpyridin-2-yl)mesitylenesulfonamide: A sulfapyridine derivative with similar structural features.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide linkage, used in various medicinal applications.

    2-(6-methylpyridin-2-yl)quinazolin-4-amine: A quinazoline derivative with potential therapeutic applications.

Uniqueness: N-(6-methylpyridin-2-yl)-2-nitrobenzamide is unique due to its specific combination of a nitrobenzamide structure with a methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRHTGRGJNNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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